Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate
Description
This compound is a pyridine derivative featuring a trifluoromethyl group, a cyano substituent, and a 4-methylphenyl moiety at positions 4, 3, and 6 of the pyridine ring, respectively. A sulfanyl acetyl linker bridges the pyridine core to an ethyl 4-aminobenzoate ester. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyano group may contribute to electronic effects or hydrogen-bonding interactions in biological systems .
Properties
CAS No. |
618074-66-1 |
|---|---|
Molecular Formula |
C25H20F3N3O3S |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C25H20F3N3O3S/c1-3-34-24(33)17-8-10-18(11-9-17)30-22(32)14-35-23-19(13-29)20(25(26,27)28)12-21(31-23)16-6-4-15(2)5-7-16/h4-12H,3,14H2,1-2H3,(H,30,32) |
InChI Key |
NILZRMIHPPCODR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)C)C(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple aromatic compounds. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of Functional Groups: The cyano, methyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, the cyano group can be added via a nucleophilic substitution reaction using a suitable cyanide source.
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced by reacting the pyridine derivative with a thiol compound under appropriate conditions.
Acetylation and Esterification: The final steps involve acetylation of the amino group and esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group would produce an amine derivative.
Scientific Research Applications
Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or activity measurements.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Heterocyclic Core Variations: Pyridine (target compound) vs. thienopyridine () or pyrimidinone (): Thienopyridine and pyrimidinone cores introduce additional sulfur or nitrogen atoms, altering electronic properties and binding interactions. For example, thieno[2,3-b]pyridine in may enhance π-π stacking in enzyme active sites , while pyrimidinone in provides hydrogen-bonding sites .
Substituent Effects: 4-Methylphenyl vs. Pyridin-4-yl vs. 4-Methylphenyl: Substitution with pyridin-4-yl () introduces a basic nitrogen, which may enhance interactions with acidic residues in target proteins .
Linker Modifications: Sulfanyl Acetyl vs.
Biological Activity Trends: Trifluoromethyl groups are conserved across analogs, suggesting a role in metabolic stability and hydrophobic interactions. Cyano groups may act as hydrogen-bond acceptors or participate in click chemistry for further derivatization .
Synthetic Complexity :
- The target compound’s synthesis likely involves coupling the sulfanyl acetyl linker to the pyridine core, while analogs like ’s benzodioxole derivative require specialized heterocyclic formation steps .
Biological Activity
Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Ethyl group : Contributes to lipophilicity.
- Benzoate moiety : Often associated with various biological activities.
- Pyridine ring : Known for its role in pharmacological properties.
- Sulfanyl and cyano groups : Implicated in enhancing biological activity.
The biological activity of this compound is primarily attributed to its interactions with various cellular pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing cytokine production.
- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), influencing signal transduction pathways that regulate cell proliferation and apoptosis.
In Vitro Studies
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophage cell lines when stimulated with lipopolysaccharides (LPS) .
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
A study conducted on RAW 264.7 macrophages demonstrated that treatment with this compound resulted in a significant decrease in inflammatory markers. This suggests its potential utility in treating diseases characterized by chronic inflammation.
Case Study 2: Cancer Cell Lines
Another investigation explored the cytotoxic effects of the compound on various cancer cell lines. Results indicated that the compound induced apoptosis, highlighting its potential as an anticancer agent. Further studies are required to elucidate the specific pathways involved in this process.
Research Findings
Recent research has focused on optimizing the chemical structure of this compound to enhance its biological activity and selectivity for target receptors. Structural modifications have led to compounds with improved potency against inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
